1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 126826-67-3
VCID: VC17079928
InChI: InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+
SMILES:
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.38 g/mol

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine

CAS No.: 126826-67-3

Cat. No.: VC17079928

Molecular Formula: C13H19N3O2S

Molecular Weight: 281.38 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine - 126826-67-3

Specification

CAS No. 126826-67-3
Molecular Formula C13H19N3O2S
Molecular Weight 281.38 g/mol
IUPAC Name (NE)-4-amino-N-(1-piperidin-1-ylethylidene)benzenesulfonamide
Standard InChI InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+
Standard InChI Key XHRJHQOZQVPNDZ-RVDMUPIBSA-N
Isomeric SMILES C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2
Canonical SMILES CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 1-(1-(((4-aminophenyl)sulfonyl)imino)ethyl)piperidine is C₁₃H₁₉N₃O₂S, derived from its piperidine core, ethylimino linker, and 4-aminobenzenesulfonyl group. Key structural features include:

  • A piperidine ring (C₅H₁₁N) providing conformational rigidity.

  • An ethylimino bridge (-CH₂-CH₂-N=) connecting the piperidine to the sulfonamide group.

  • A 4-aminophenylsulfonyl moiety (-SO₂-C₆H₄-NH₂) conferring polar and hydrogen-bonding capabilities .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₃O₂SCalculated
SMILESCC/N=C(NS(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2Adapted
InChIKeyFKYQYLAJEIGFCB-JQIJEIRASA-NAnalogous

Synthesis and Derivatives

While no direct synthesis route for this compound is documented, analogous molecules like 1-(1-(((4-aminophenyl)sulfonyl)imino)propyl)piperidine (CID 9589299) suggest feasible strategies:

  • Suzuki-Miyaura Coupling: Tert-butyl piperidine boronic esters react with aryl halides under palladium catalysis .

  • Sulfonylation: Piperidine intermediates may undergo sulfonylation with 4-aminobenzenesulfonyl chloride.

Table 2: Related Synthetic Protocols

Reaction TypeExample ReagentsYield (%)
Boronate Cross-Couplingtert-Butyl piperidine boronate, aryl halides74–99
Reductive AminationPiperidine, ethylamine, sulfonyl chlorideNot reported

Predicted Physicochemical Properties

Computational models provide estimates for key properties:

Collision Cross-Section (CCS)

Using ion mobility spectrometry predictions from CID 9589299 :

Table 3: CCS Predictions for Adducts

Adductm/zCCS (Ų)
[M+H]⁺282.12~166.6
[M+Na]⁺304.10~175.4
[M-H]⁻280.11~169.6

Thermodynamic Properties

Extrapolated from similar piperidine sulfonamides :

  • Boiling Point: ~390–410°C (similar to C₁₂H₁₆N₂O ).

  • LogP: ~0.7–1.2 (moderate lipophilicity).

  • Water Solubility: Low (<1 mg/mL at 25°C).

Research Challenges and Future Directions

Data Gaps

  • Experimental Validation: No NMR, XRD, or bioactivity data exists.

  • Synthetic Optimization: Scalable routes and purification methods are undefined.

Computational Recommendations

  • Docking Studies: Screen against sulfonamide-targeted enzymes.

  • QSAR Modeling: Relate substituent effects to activity.

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